molecular formula C14H17BF2O4 B1427095 Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1321613-00-6

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1427095
CAS RN: 1321613-00-6
M. Wt: 298.09 g/mol
InChI Key: DLAZQBFMFDOBGT-UHFFFAOYSA-N
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Description

“Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the CAS number 1321613-00-6 . It is also known as "3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester" .


Synthesis Analysis

The synthesis of this compound involves a suspension of compound H3, Bis(pinacolato)diborn, Pd(dppf)Cl2, and KOAc in dixoane. The mixture is heated to 70°C quickly for 2 hours .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 373.0±42.0 °C and a predicted density of 1.19±0.1 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The boronic ester group in the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrene derivatives. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Neutron Capture Therapy

As a boron-containing compound, it has potential applications in neutron capture therapy (NCT), a type of cancer treatment. The boron atoms can capture thermal neutrons, leading to nuclear reactions that produce alpha particles and lithium nuclei, which can destroy cancer cells .

Drug Delivery Systems

The compound’s boronic ester moiety can be utilized to create prodrugs or drug delivery systems. The boronic ester can be designed to undergo hydrolysis under physiological conditions, releasing the active drug at the target site .

Synthesis of Dioxaborolanes

It serves as a precursor for the synthesis of various 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, which are valuable intermediates in organic synthesis and can be further transformed into other functional groups .

Development of New Drugs

The compound’s structural features make it suitable for the design of new drugs. Its boronic ester group can form reversible covalent bonds with sugars, amino acids, and nucleotides, which is useful in the development of enzyme inhibitors or receptor modulators .

Chemical Sensors

Due to the reversible binding of boronic acids with diols, this compound can be used to develop chemical sensors for detecting sugars or other biomolecules. This is particularly useful in the monitoring of glucose levels in diabetic patients .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAZQBFMFDOBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1321613-00-6
Record name Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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